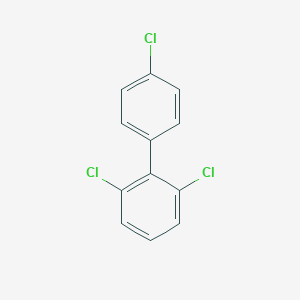

2,4',6-Trichlorobiphenyl

描述

属性

IUPAC Name |

1,3-dichloro-2-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIDFKLAWYPTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073500 | |

| Record name | 2,4',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-77-8 | |

| Record name | 2′,4,6′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4',6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4',6-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4',6-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNH1F454E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Molecular Characteristics

This compound (C₁₂H₇Cl₃) features a biphenyl backbone with chlorine atoms at the 2-position of one aromatic ring and the 4' and 6' positions of the adjacent ring. Its molecular weight is 257.54 g/mol, and its solid-state structure exhibits a melting point of 56°C. The chlorine substituents confer stability against oxidation and hydrolysis, making it a persistent environmental contaminant.

Regiochemical Considerations

The numbering of positions in biphenyl derivatives follows IUPAC guidelines, where unprimed numbers denote the first ring and primed numbers the second. The 2,4',6-trichloro configuration ensures minimal steric hindrance between substituents, enabling efficient crystallization and purification.

Synthetic Routes to this compound

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely reported method for synthesizing this compound. This palladium-catalyzed cross-coupling connects halogenated aryl halides with boronic acids under mild conditions.

Reaction Protocol

A representative procedure involves:

Optimization and Yield

-

Temperature : Elevating the reaction temperature to 83°C accelerates oxidative addition and transmetalation steps, achieving 98% yield.

-

Catalyst Loading : Minimal palladium (0.12 mol%) suffices due to the high activity of diaminocarbene ligands.

-

Workup : Extraction with a hexane-dichloromethane mixture (2:1) followed by drying over Na₂SO₄ yields pure product.

Table 1: Key Reaction Parameters for Suzuki-Miyaura Synthesis

| Parameter | Value |

|---|---|

| Temperature | 83°C |

| Reaction Time | 2.5 hours |

| Catalyst | Pd-diaminocarbene (0.12 mol%) |

| Solvent | Ethanol |

| Yield | 98% |

Ullmann Coupling

While less common, Ullmann-type couplings have been explored for PCB synthesis. This method employs copper catalysts to couple aryl halides but suffers from lower selectivity and higher temperatures compared to Suzuki reactions.

Limitations

Precursor Selection and Halogen Effects

Role of Halogenated Aryl Halides

The choice of aryl halide critically impacts regioselectivity. For this compound:

Boronic Acid Activation

Electron-withdrawing chlorine substituents enhance boronic acid reactivity by polarizing the boron-aryl bond, facilitating transmetalation.

Catalytic Systems and Ligand Design

Palladium Catalysts

Solvent Effects

Ethanol’s polarity balances substrate solubility and catalyst stability, while its low cost simplifies scaling.

Industrial-Scale Considerations

Waste Management

-

Phosphorus Byproducts : Generated in alternative routes (e.g., POCl₃-based syntheses) require careful disposal.

-

Solvent Recovery : Ethanol’s volatility enables distillation and reuse.

Environmental and Regulatory Implications

化学反应分析

Types of Reactions: 2,4’,6-Trichlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.

Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products:

Oxidation: Hydroxylated derivatives of 2,4’,6-Trichlorobiphenyl.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with different functional groups replacing chlorine atoms.

科学研究应用

Scientific Research Applications

-

Environmental Monitoring

- Analytical Chemistry : PCB-30 serves as an internal standard in analytical methods for detecting and quantifying other PCB congeners in environmental samples. Its stable nature allows for accurate calibration in complex matrices such as soil and water .

- Ecotoxicology Studies : Research has utilized PCB-30 to assess the ecological impact of PCBs on wildlife, particularly regarding reproductive and endocrine disruption effects.

-

Biological Research

- Endocrine Disruption Studies : PCB-30 has been shown to interact with estrogen receptors, mimicking the effects of natural hormones. This property has made it a valuable model in studies investigating hormonal disruptions in various species .

- Toxicological Assessments : Studies have focused on the toxicological profile of PCB-30, examining its effects on human health and wildlife. It has been implicated in adverse reproductive outcomes and developmental issues in exposed organisms.

-

Industrial Applications

- Synthesis of Other Compounds : PCB-30 is used as a precursor in the synthesis of various organic compounds, including dyes and antioxidants. Its chemical reactivity allows for the introduction of functional groups that can be further modified for specific applications.

Case Studies

Comparison of PCB Congeners

| Compound Name | Chlorine Atoms | Estrogenic Activity |

|---|---|---|

| 2,4',6-Trichlorobiphenyl (PCB-30) | 3 | Moderate |

| 4-Hydroxy-2',4',6'-trichlorobiphenyl | 4 | High |

| 2,2',4,5'-Tetrachlorobiphenyl | 4 | Low |

This table illustrates the varying degrees of estrogenic activity among different PCB congeners, highlighting the unique profile of this compound within this class.

作用机制

The mechanism of action of 2,4’,6-Trichlorobiphenyl involves its interaction with biological systems, leading to various toxic effects. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression pathways involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to its toxic effects .

相似化合物的比较

Table 1: Comparative Physicochemical Data

Key Observations :

- Lipophilicity : PCB 32’s log P (7.05) and Abraham L value (7.667) indicate higher lipophilicity than 2,4,6-Trichlorobiphenyl (log P 6.06) but lower than 3,3',4-Trichlorobiphenyl (log P 7.63) .

- Water Solubility : PCB 32’s estimated solubility (~448 µg/L) is higher than 2,3',6-Trichlorobiphenyl (38.58 µg/L), likely due to reduced ortho substitution enhancing molecular symmetry .

Environmental Partitioning and Persistence

Abraham solvation parameters (Table 1) correlate with environmental partitioning:

- Lower V values (e.g., PCB 32: 7.050) compared to higher chlorinated PCBs (e.g., 2,2',3,4',5'-Pentachlorobiphenyl: V = 8.340) indicate reduced volatility .

PCB 32’s meta/para configuration enhances resistance to microbial degradation compared to ortho-substituted isomers like PCB 17 .

Regulatory and Analytical Significance

- Regulatory Status : PCB 32 is classified as a "First-Class Specific Chemical Substance" under Japan’s Chemical Substance Control Law, requiring certification for use .

- Analytical Use : Available as a neat standard (100 µg/mL in isooctane) for GC-MS and HPLC analyses . In contrast, 2,4,6-Trichlorobiphenyl (PCB 30) is sold in larger quantities (50 mg) due to broader industrial applications .

Critical Notes on Data Consistency

- CAS Number Discrepancy : incorrectly lists PCB 32’s CAS as 38444-87-0, which corresponds to 3,3',5-Trichlorobiphenyl (PCB 36) . Authoritative sources confirm PCB 32’s CAS as 38444-77-8 .

生物活性

2,4',6-Trichlorobiphenyl (PCB 30) is a member of the polychlorinated biphenyl (PCB) family, which are synthetic organic chemicals known for their environmental persistence and potential toxicity. This compound has garnered attention due to its biological activities, particularly as an endocrine disruptor. Understanding its biological effects is crucial for assessing its impact on human health and ecosystems.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond, with three chlorine atoms substituted on the biphenyl structure. The specific arrangement of chlorine atoms contributes to its biological activity, particularly its ability to mimic natural hormones.

Endocrine Disruption

Research indicates that this compound exhibits significant endocrine-disrupting properties. It has been shown to bind with high affinity to estrogen receptors, effectively mimicking the action of natural estrogens. This interaction can lead to increased production of vitellogenin, a protein essential for egg yolk formation in fish, such as rainbow trout .

Table 1: Estrogenic Activity of Related Compounds

| Compound Name | Structure Features | Estrogenic Activity |

|---|---|---|

| 4-Hydroxy-2',4',6'-trichlorobiphenyl | Four chlorine atoms; hydroxyl group | High |

| 4-Hydroxy-2',3',4',5'-tetrachlorobiphenyl | Four chlorine atoms; hydroxyl group | Moderate |

| 3-Hydroxy-2',4',5'-trichlorobiphenyl | Three chlorine atoms; hydroxyl group | Low |

| 2,3-Dihydroxy-5-chloro-biphenyl | Two hydroxyl groups; one chlorine atom | Variable |

The mechanism by which this compound exerts its effects involves binding to estrogen receptors (ERs), leading to alterations in gene expression associated with reproductive health. Studies have demonstrated that exposure can enhance uterine contractions in midgestation rats when combined with oxytocin. This effect is diminished when co-treated with estrogen receptor antagonists like tamoxifen, indicating a reliance on estrogen-mediated pathways for its biological activity .

Toxicological Effects

The toxicological profile of this compound includes various adverse effects on reproductive systems and developmental processes. Notably, exposure has been linked to reproductive impairments in wildlife and potential risks to human health through environmental contamination .

Environmental Impact Assessments

A study conducted on the bioaccumulation of PCBs in aquatic systems highlighted the significant presence of this compound in sediment and biota samples. The findings indicated that this compound readily accumulates in fish tissues, raising concerns about trophic transfer and the implications for higher trophic levels, including humans .

Laboratory Studies

In vitro studies have shown that this compound can induce cellular responses similar to those elicited by natural estrogens. This has been observed through assays measuring vitellogenin induction in fish cell lines exposed to various concentrations of the compound. The results indicate a dose-dependent response consistent with estrogenic activity .

常见问题

Basic Question: What are the most reliable analytical methods for identifying and quantifying 2,4',6-Trichlorobiphenyl in environmental samples?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying this compound due to its high sensitivity and specificity. For precise isomer differentiation, use a DB-5MS capillary column (60 m × 0.25 mm × 0.25 µm) with electron ionization (EI) at 70 eV. Calibrate using certified reference materials (CRMs) listed in environmental standards catalogs, such as those from NIST (e.g., SRM 1588b for PCBs) . To avoid co-elution with structurally similar congeners (e.g., 2,4,4'-Trichlorobiphenyl), employ retention time locking (RTL) and compare spectra against databases like the Atlas of Pesticide and PCB Residues . Quantify using isotope dilution with deuterated internal standards (e.g., 2,4,4′-Trichlorobiphenyl-d4) to correct for matrix effects .

Basic Question: How do physicochemical properties of this compound influence its environmental partitioning?

Methodological Answer:

The compound’s log Kow (octanol-water partition coefficient) of ~5.2 and vapor pressure of 0.12 Pa at 25°C dictate its affinity for lipid-rich tissues and atmospheric transport. To model partitioning:

Soil/Water Systems: Use equilibrium partitioning theory (EqPT) with adjustments for organic carbon content (e.g., Koc = 0.41 × log Kow + 0.987).

Air-Water Exchange: Apply the two-film resistance model, incorporating Henry’s Law constants derived from EPI Suite v4.1 .

Experimental validation via solid-phase microextraction (SPME) paired with GC-MS is recommended for site-specific conditions .

Advanced Question: How can computational methods predict the degradation pathways of this compound in advanced oxidation processes (AOPs)?

Methodological Answer:

Density functional theory (DFT) simulations at the M06-2X/6-311+G(d,p) level can map hydroxyl radical (•OH) attack sites. Key steps:

Reactive Site Identification: Calculate Fukui indices to pinpoint electrophilic centers (e.g., meta- and para-chlorine positions).

Mechanistic Pathways: Simulate hydrogen abstraction and addition-elimination reactions. For example, •OH addition at the 4'-position leads to dihydroxy intermediates, followed by dechlorination .

Kinetic Modeling: Use transition state theory (TST) to estimate rate constants, validated against experimental data from UV/H2O2 systems. Compare results with analogous congeners (e.g., 2,4,4'-Trichlorobiphenyl) to resolve contradictions in degradation efficiency .

Advanced Question: How should researchers address contradictions in toxicity data for this compound across in vitro and in vivo models?

Methodological Answer:

Discrepancies often arise from metabolic activation differences. Follow this framework:

Metabolite Profiling: Use hepatic microsomal assays (e.g., rat S9 fraction) to identify reactive metabolites (e.g., arene oxides) via LC-QTOF-MS.

Species-Specific Sensitivity: Compare aryl hydrocarbon receptor (AhR) binding affinities using competitive ELISA. For instance, murine models may overestimate toxicity due to higher CYP1A1 induction vs. human hepatocytes .

Data Reconciliation: Apply Bayesian meta-analysis to integrate heterogeneous datasets, weighting studies by metabolic relevance (e.g., inclusion of epoxide hydrolase inhibitors) .

Basic Question: What are the best practices for synthesizing this compound derivatives for mechanistic studies?

Methodological Answer:

Use Ullmann coupling for regioselective synthesis:

Substrate Preparation: Brominate biphenyl at the 2,4',6-positions using N-bromosuccinimide (NBS) under UV light.

Catalytic Coupling: React with Cu powder in DMF at 150°C for 24 hours. Monitor purity via <sup>1</sup>H NMR (δ 7.45–7.65 ppm for aromatic protons) and HPLC-PDA (λ = 254 nm) .

For isotopic labeling (e.g., <sup>13</sup>C), substitute precursors with labeled chlorobenzene (e.g., <sup>13</sup>C6H5Cl) and validate using high-resolution MS .

Advanced Question: How can researchers resolve discrepancies in reported PCB congener profiles involving this compound in historical environmental samples?

Methodological Answer:

Discrepancies may stem from analytical artifacts or degradation. Mitigation strategies:

Artifact Correction: Re-analyze archived samples using modern GC×GC-TOF MS to separate co-eluting peaks (e.g., 2,4',6- vs. 2,3',4-Trichlorobiphenyl) .

Degradation Assessment: Compare congener ratios (e.g., 2,4',6-/2,4,4'-Trichlorobiphenyl) against anaerobic microbial degradation models. Use Dehalococcoides spp. enrichment cultures to confirm reductive dechlorination pathways .

Data Normalization: Apply principal component analysis (PCA) to historical datasets, excluding outliers with >20% deviation from congener-specific recovery rates .

Basic Question: What databases provide authoritative structural and toxicological data for this compound?

Methodological Answer:

Prioritize these resources:

- NIST Chemistry WebBook: For thermodynamic properties (e.g., enthalpy of formation) and IR/MS spectra .

- PubChem: Access experimental and predicted LC50 values (e.g., 48-h Daphnia magna toxicity: 1.2 mg/L) .

Advanced Question: How can isotopic tracing elucidate the environmental fate of this compound in aquatic ecosystems?

Methodological Answer:

Deploy <sup>13</sup>C-labeled this compound in microcosm studies:

Tracer Addition: Spike sediment-water systems with 10 µg/L labeled congener.

Mass Balance Tracking: Use accelerated solvent extraction (ASE) and compound-specific isotope analysis (CSIA) via GC-IRMS to quantify mineralization (δ<sup>13</sup>C shift > 3‰ indicates biodegradation).

Metabolite Identification: Apply non-targeted HRMS (e.g., Q-Exactive Orbitrap) with isotopic pattern filtering (m/z ± 0.001) to detect hydroxylated/dechlorinated products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。